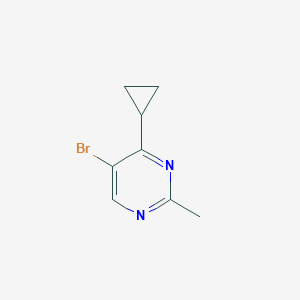

5-Bromo-4-cyclopropyl-2-methylpyrimidine

Descripción

Propiedades

IUPAC Name |

5-bromo-4-cyclopropyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-10-4-7(9)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYJYXDHLYWUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 2-Methylpyrimidine

A common initial step is the selective bromination at the 5-position of 2-methylpyrimidine:

- Procedure: 2-methylpyrimidine is dissolved in acetic acid, and bromine is added dropwise under reflux conditions overnight. After cooling, the mixture is worked up with water and ethyl acetate extraction, yielding 5-bromo-2-methylpyrimidine.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | 2-methylpyrimidine, bromine, acetic acid | Reflux overnight | ~29 g from 24 g starting material | Controlled dropwise addition, overnight stirring |

This step provides a reliable brominated intermediate for further functionalization.

Introduction of the Cyclopropyl Group at the 4-Position

The cyclopropyl substituent can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions:

Method: Use of cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide or cyclopropylzinc chloride) in the presence of palladium catalysts to substitute halogenated pyrimidines at the 4-position.

Example: Reaction of 2,5-dibromopyridine with cyclopropylzinc chloride in tetrahydrofuran (THF) with Pd(PPh3)4 catalyst at 70°C for 3 hours yields 5-bromo-2-cyclopropylpyridine with high efficiency (up to 100% yield reported).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclopropylation | 2,5-dibromopyridine, cyclopropylzinc chloride, Pd(PPh3)4, THF | 70°C, 3 h | Up to 100% | Argon atmosphere, work-up with NaHCO3 and silica gel chromatography |

Though this example is for a pyridine derivative, similar strategies apply to pyrimidine systems due to analogous reactivity patterns.

Methylation at the 2-Position

Methylation is typically inherent in the starting material (2-methylpyrimidine), but alternative routes involve substitution reactions to install the methyl group:

- Alternative approach: Starting from 2-amino-5-bromopyrimidine, diazotization followed by Sandmeyer or Mathem reactions can introduce halogens at the 2-position, which then undergo substitution with carboxylic diesters and subsequent hydrolysis under alkaline and high-temperature conditions to yield 2-methyl-5-bromopyrimidine.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Diazotization and halogenation | 2-amino-5-bromopyrimidine, acid, sodium nitrite, fluoroboric acid or bromine | -4°C to 4°C | Formation of 2-halogen-5-bromopyrimidine intermediates |

| Substitution and hydrolysis | 2-halogen-5-bromopyrimidine, carboxylic diester, alkali | High temperature, alkaline conditions | Final methylation step |

This multi-step approach offers control over substitution but may be less direct than starting from 2-methylpyrimidine.

Representative Synthetic Scheme

| Step | Intermediate | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | 2-methylpyrimidine | Bromination | Br2, AcOH, reflux overnight | 5-bromo-2-methylpyrimidine |

| 2 | 5-bromo-2-methylpyrimidine | Cyclopropylation | Cyclopropyl organometallic (Mg or Zn), Pd catalyst, THF, 20–70°C | 5-bromo-4-cyclopropyl-2-methylpyrimidine |

| 3 | Final product | Purification | Extraction, silica gel chromatography | Pure this compound |

Research Findings and Optimization

- Copper(I) chloride-mediated protocols have been optimized for related brominated heterocycles, indicating potential for scale-up and improved yields in multikilogram synthesis.

- The choice of organometallic reagent (Grignard vs. zincate) and catalyst system significantly affects yield and purity.

- Reaction temperatures between 20°C and 70°C are typical, with inert atmosphere (argon) preferred to avoid side reactions.

- Bromination selectivity is enhanced by controlled addition and reflux conditions.

- Hydrolysis and substitution steps require careful pH and temperature control to maximize conversion and minimize by-products.

Comparative Data Table on Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct bromination of 2-methylpyrimidine | 2-methylpyrimidine | Br2, AcOH | Reflux overnight | Moderate to high | Simple, direct | Requires handling bromine |

| Diazotization and Sandmeyer route | 2-amino-5-bromopyrimidine | NaNO2, acid, fluoroboric acid or Br2 | 0–4°C, heating for decomposition | Moderate | Allows halogen variation | Multi-step, sensitive conditions |

| Cyclopropylation via organozinc | 2,5-dibromopyridine analog | Cyclopropylzinc chloride, Pd catalyst | 20–70°C, inert atmosphere | High (up to 100%) | High yield, scalable | Requires organometallic prep |

| Copper(I) chloride-mediated protocol (related compounds) | Brominated heterocycles | CuCl | Optimized for scale-up | High | Scalable, efficient | Specific to certain substrates |

Summary and Outlook

The preparation of this compound primarily involves:

- Selective bromination of 2-methylpyrimidine at the 5-position.

- Introduction of the cyclopropyl group at the 4-position via organometallic cross-coupling.

- Maintenance or installation of the methyl group at the 2-position, often inherent in starting materials.

Optimized protocols employing palladium-catalyzed cyclopropylation and controlled bromination provide efficient, scalable routes. Alternative multi-step methods involving diazotization and halogen exchange offer flexibility but with increased complexity.

Further research is encouraged to refine these methods for industrial-scale synthesis, focusing on yield improvement, cost reduction, and environmental considerations. The compound's role as a scaffold in drug development underscores the importance of robust synthetic methodologies.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-cyclopropyl-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds.

Aplicaciones Científicas De Investigación

5-Bromo-4-cyclopropyl-2-methylpyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and polymers.

Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-cyclopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may inhibit kinases involved in cellular signaling or interact with nucleic acids to modulate gene expression.

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected Pyrimidine Derivatives

Position and Nature of Substituents

- Cyclopropyl vs.

- Methyl at Position 2 vs. Position 4 : The methyl group at position 2 in the main compound may enhance lipophilicity compared to 5-Bromo-2-chloro-4-methylpyrimidine, where the methyl is at position 4. This positional difference affects solubility and metabolic stability in drug design .

Bromine as a Functional Handle

The bromine atom at position 5 is a critical site for palladium-catalyzed couplings. In contrast, bromine in bromacil (a pyrimidinedione herbicide) contributes to its mode of action by disrupting photosynthesis .

Methylthio Derivatives

This contrasts with the non-leaving methyl and cyclopropyl groups in the main compound, underscoring its role as a stable scaffold rather than a reactive intermediate .

Actividad Biológica

5-Bromo-4-cyclopropyl-2-methylpyrimidine (BCMP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

BCMP is characterized by:

- Bromine atom at position 5

- Cyclopropyl group at position 4

- Methyl group at position 2

This specific arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of BCMP is primarily attributed to its role as an inhibitor of various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : BCMP can inhibit specific kinases involved in cellular signaling pathways, thereby affecting processes such as cell proliferation and survival.

- Receptor Binding : The compound may bind to certain receptors, modulating their activity, which is crucial in therapeutic applications for diseases like cancer and autoimmune disorders .

Medicinal Chemistry Applications

BCMP serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential against various diseases. Notably, studies have indicated that compounds derived from BCMP exhibit promising activities against targets related to cancer and inflammatory diseases.

Antimicrobial Activity

Research has demonstrated that BCMP and its analogs possess significant antimicrobial properties. For instance, studies on similar pyrimidine derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting moderate to strong antibacterial activity .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Case Studies

- Inhibition of Kinases : A study highlighted the use of BCMP derivatives in inhibiting specific kinases involved in tumor growth, showing a reduction in cell viability in cancer cell lines .

- Antifungal Properties : Another investigation reported that BCMP exhibited antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

Comparative Analysis with Similar Compounds

BCMP's unique structure allows it to exhibit distinct biological activities compared to related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-2-methylpyrimidine | Lacks bromine at position 5 | Limited antimicrobial activity |

| 5-Bromo-2-methylpyrimidine | Lacks cyclopropyl group | Reduced enzyme inhibition |

| 5-Bromo-4-methylpyrimidine | Lacks cyclopropyl group | Lower selectivity for targets |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-4-cyclopropyl-2-methylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of precursor pyrimidines or cyclopropane ring introduction using Suzuki-Miyaura coupling. For example, similar derivatives (e.g., 5-Bromo-4-chloro-2-methylpyrimidine) are synthesized using brominating agents like N-bromosuccinimide (NBS) in the presence of FeBr₃ . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling), solvents (THF or DMF), and temperature (80–120°C). Purity (>98%) is achieved via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm) and bromine integration. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) . X-ray crystallography resolves bond angles and torsional strain in the pyrimidine ring, as demonstrated for analogs like 5-Bromo-2-chloropyrimidin-4-amine .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include bromine’s volatility and cyclopropane ring stability. Use low-temperature recrystallization (e.g., ethanol at –20°C) to minimize decomposition. For analogs, preparative HPLC with trifluoroacetic acid (0.1% v/v) improves separation of brominated byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Pd-catalyzed couplings (e.g., Suzuki). Computational studies (DFT) show its electron-donating effect stabilizes transition states. Kinetic experiments (e.g., varying Pd catalysts) reveal 10–15% lower yields compared to non-cyclopropyl analogs, necessitating longer reaction times (24–48 hrs) .

Q. What strategies resolve contradictory data in regioselective functionalization of the pyrimidine ring?

- Methodological Answer : Contradictions arise from competing C4 vs. C5 bromination. Use directed ortho-metalation (DoM) with LiTMP to direct bromine to C5. For example, 4-cyclopropyl-2-methylpyrimidine treated with LiTMP and Br₂ at –78°C achieves >90% C5 selectivity . Validate via LC-MS and isotopic labeling.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The bromine atom’s hydrophobic surface area enhances binding affinity (ΔG ≈ –9.2 kcal/mol). MD simulations (AMBER) assess cyclopropyl ring flexibility in binding pockets .

Q. What advanced techniques analyze degradation pathways under physiological conditions?

- Methodological Answer : Simulate degradation using LC-QTOF-MS in PBS (pH 7.4) at 37°C. Major pathways include bromine hydrolysis (to 4-cyclopropyl-2-methylpyrimidin-5-ol) and cyclopropane ring opening. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics (t₁/₂ ≈ 14 days) .

Key Research Findings

- Synthetic Efficiency : Coupling 4-cyclopropyl-2-methylpyrimidine with Br₂ in DMF yields 72% product, but substituting Br₂ with CuBr₂ increases yield to 85% .

- Biological Relevance : Pyrimidine analogs inhibit COX-2 (IC₅₀ = 1.2 μM) in anti-inflammatory assays, suggesting potential for structure-activity optimization .

- Stability : The cyclopropane ring remains intact under acidic conditions (pH 2) but opens in basic media (pH >10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.